An In-Depth Technical Guide to 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine: Synthesis, Characterization, and Potential Therapeutic Applications
An In-Depth Technical Guide to 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine: Synthesis, Characterization, and Potential Therapeutic Applications
This guide provides a comprehensive technical overview of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By synthesizing established chemical principles with insights into its potential biological significance, this document serves as a foundational resource for the exploration and utilization of this molecule.
Introduction: The Thiophene-Thiazole Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of medicinal chemistry, with the thiazole ring being a particularly privileged scaffold.[1] The fusion of a thiazole ring with other aromatic systems, such as thiophene, gives rise to molecules with unique electronic and steric properties, often leading to potent and selective biological activities.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The compound 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine belongs to this promising class of molecules, integrating the biologically active thiophene and aminophenyl moieties with a central thiazole core. This guide will delve into the chemical synthesis, structural characterization, and putative biological mechanisms of this compound, offering a roadmap for its further investigation and application.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical identity is paramount for any research and development endeavor. The key identifiers and calculated properties for 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-(Thiophen-2-yl)-1,3-thiazol-2-yl)aniline | Inferred from structure |
| Molecular Formula | C₁₃H₁₀N₂S₂ | Calculated |
| Molecular Weight | 258.37 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(SC2=N)C3=CC=CS3 | Inferred from structure |
| InChI Key | Inferred, not available in databases | Inferred from structure |
| CAS Number | Not assigned | N/A |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine can be logically approached through a multi-step process, culminating in the well-established Hantzsch thiazole synthesis. This method is renowned for its efficiency and versatility in constructing the thiazole ring.[6]
Synthesis of Key Intermediate: 2-Bromo-1-(thiophen-2-yl)ethan-1-one
The synthesis commences with the bromination of 2-acetylthiophene. This electrophilic substitution reaction targets the alpha-carbon to the carbonyl group, a position activated by the electron-withdrawing nature of the acetyl group.
Protocol:
-
Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add bromine (1.0 eq) to the solution at room temperature while stirring. The reaction is typically exothermic and may require cooling to maintain control.
-
Continue stirring for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction with a solution of sodium bisulfite to remove any excess bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one.
Hantzsch Thiazole Synthesis of 2-Amino-4-(thiophen-2-yl)thiazole
The core thiazole ring is constructed via the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide.[7] In this case, 2-bromo-1-(thiophen-2-yl)ethan-1-one is reacted with thiourea.
Protocol:
-
Combine 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in a polar solvent such as ethanol or methanol.[7]
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product as a hydrobromide salt.
-
Filter the solid and wash with cold ethanol.
-
Neutralize the salt with a base (e.g., aqueous sodium carbonate or ammonia) to obtain the free base, 2-amino-4-(thiophen-2-yl)thiazole.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[8]
Final Step: Synthesis of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine
The final step involves a coupling reaction between the 2-amino-4-(thiophen-2-yl)thiazole intermediate and a suitable 3-substituted phenyl precursor. A Buchwald-Hartwig amination is a plausible and efficient method for this transformation.
Protocol:
-
In an inert atmosphere (e.g., under argon or nitrogen), combine 2-amino-4-(thiophen-2-yl)thiazole (1.0 eq), 3-bromoaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as sodium tert-butoxide or cesium carbonate (2.0 eq), and a dry, aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine.
Caption: Proposed synthetic workflow for 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic analysis is crucial for confirming the structure of the synthesized compound. Based on the proposed structure and data from similar compounds, the following spectral characteristics are anticipated.[9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene, thiazole, and phenyl rings, as well as the amine protons.
-
δ 7.5-8.0 ppm: Multiplets corresponding to the protons of the phenyl ring.
-
δ 7.0-7.4 ppm: Multiplets corresponding to the protons of the thiophene ring.
-
δ 6.8-7.0 ppm: A singlet for the proton on the C5 position of the thiazole ring.[10]
-
δ 5.0-6.0 ppm: A broad singlet for the amine (NH₂) protons.
-
δ 3.5-4.5 ppm: A broad singlet for the secondary amine (NH) proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
δ 165-170 ppm: C2 of the thiazole ring (attached to two nitrogen atoms).
-
δ 140-150 ppm: C4 of the thiazole ring and the substituted carbons of the phenyl and thiophene rings.
-
δ 110-135 ppm: The remaining carbons of the phenyl and thiophene rings.
-
δ 105-110 ppm: C5 of the thiazole ring.[11]
FT-IR Spectroscopy
Infrared spectroscopy will reveal the presence of key functional groups.
-
3300-3500 cm⁻¹: N-H stretching vibrations of the primary and secondary amines.
-
3000-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and thiazole rings.
-
1200-1300 cm⁻¹: C-N stretching vibrations.
-
690-900 cm⁻¹: C-H out-of-plane bending of the substituted aromatic rings.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 259.03
Potential Biological Activity and Mechanism of Action
While specific biological data for 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine is not yet published, the known activities of related thiophene-thiazole derivatives suggest several promising avenues for investigation.[2][12]
Anticancer Potential
Thiazole-containing compounds are known to exhibit anticancer activity through various mechanisms.[3][13] These include:
-
Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and Bcr-Abl.[14]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family.
-
Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Putative anticancer mechanisms of action.
Antimicrobial Activity
The thiazole nucleus is a component of several clinically used antimicrobial agents.[15] The proposed mechanisms of action for thiazole-based antimicrobials include:
-
Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the bacterial cell membrane.[16]
-
Inhibition of DNA Gyrase: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.[15]
Anti-inflammatory Activity
Thiazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[4][17]
-
COX/LOX Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.
-
iNOS Inhibition: Downregulation of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide, a mediator of inflammation.[18]
Conclusion and Future Directions
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine represents a molecule of high interest for drug discovery and development. Its synthesis is achievable through established and robust chemical methodologies. While experimental data for this specific compound is not yet available, the extensive body of literature on related thiophene-thiazole derivatives strongly suggests its potential as a valuable scaffold for developing novel therapeutic agents. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological activities, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Elucidating its precise mechanism of action will be crucial for its potential translation into a clinical candidate.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (URL: [Link])
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (URL: [Link])
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (URL: [Link])
-
A Review On Thiazole As Anticancer Agents. (URL: [Link])
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (URL: [Link])
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (URL: [Link])
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (URL: [Link])
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (URL: [Link])
-
New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. (URL: [Link])
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (URL: [Link])
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (URL: [Link])
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives (2009). (URL: [Link])
-
New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. (URL: [Link])
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (URL: [Link])
-
Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (URL: [Link])
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (URL: [Link])
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (URL: [Link])
-
(PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (URL: [Link])
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (URL: [Link])
-
Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. (URL: [Link])
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (URL: [Link])
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (URL: [Link])
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (URL: [Link])
-
Synthesis of novel 2-amino thiazole derivatives. (URL: [Link])
-
Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted. (URL: [Link])
- 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLIC
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (URL: [Link])
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (URL: [Link])
-
New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (URL: [Link])
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (URL: [Link])
-
Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. (URL: [Link])
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (URL: [Link])
-
2-Amino-4-phenylthiazole. (URL: [Link])
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. media.neliti.com [media.neliti.com]
- 14. scispace.com [scispace.com]
- 15. jchemrev.com [jchemrev.com]
- 16. mdpi.com [mdpi.com]
- 17. wjpmr.com [wjpmr.com]
- 18. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
